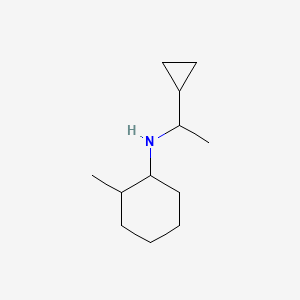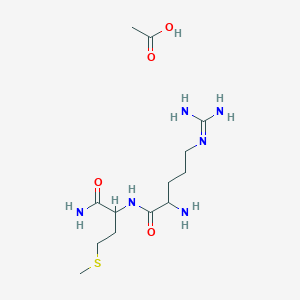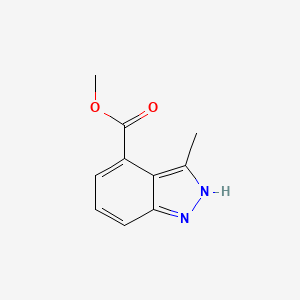
(2R,3R,4S,5R,6R)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-(prop-2-EN-1-yloxy)oxan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C23H28O6 and a molecular weight of 400.465 g/mol . It is a derivative of glucopyranose, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups, and an allyl group is attached to the anomeric carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucopyranose followed by selective benzylation and allylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranose are protected using acetal or ketal groups.
Benzylation: The protected glucopyranose is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield 2,3-di-O-benzyl-D-glucopyranose.
Allylation: The final step involves the allylation of the anomeric hydroxyl group using allyl bromide in the presence of a base.
Industrial Production Methods: Industrial production methods for Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at the allyl group to form saturated derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated glucopyranoside derivatives.
Substitution: Thiolated or aminated glucopyranoside derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is used as an intermediate in the synthesis of more complex carbohydrate derivatives. It serves as a building block in the preparation of oligosaccharides and glycoconjugates .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycomimetics, which are molecules that mimic the structure and function of carbohydrates.
Medicine: The compound is explored for its potential in drug development, particularly in the design of inhibitors for glycosidases and other carbohydrate-processing enzymes.
Industry: In the industrial sector, Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is used in the production of specialty chemicals and as a precursor for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzyme’s active site and preventing the hydrolysis of glycosidic bonds .
Vergleich Mit ähnlichen Verbindungen
- Allyl-2,3-di-O-benzyl-beta-D-glucopyranoside
- Allyl-2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Allyl-2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness: Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group at the anomeric position and the benzyl groups at positions 2 and 3 make it a valuable intermediate for further functionalization and derivatization in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQNMXIMFZLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)







![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)



